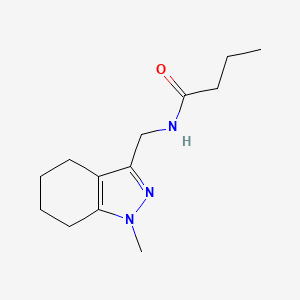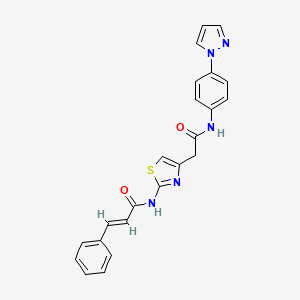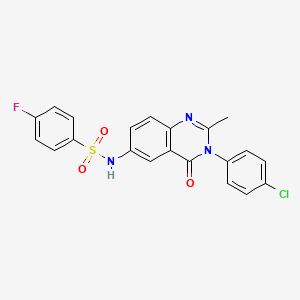
N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. Quinazolinones and their derivatives have been studied for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, with a 4-chlorophenyl group at the 3-position, a methyl group at the 2-position, and a 4-fluorobenzenesulfonamide group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Agents
Researchers have synthesized novel 4(3H)-quinazolinone derivatives, including compounds structurally related to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-fluorobenzenesulfonamide, to evaluate their potential anti-inflammatory and analgesic activities. These compounds have shown promising results in preliminary screenings, indicating their potential for developing new therapeutic agents (Farag et al., 2012).
Antihypertensive and Diuretic Agents
A series of N-substituted benzene sulfonamide derivatives were synthesized and assessed for their diuretic and antihypertensive activities. These studies aimed to explore the pharmacological profiles and structure-activity relationships of these compounds, suggesting their utility in treating hypertension and related conditions (Rahman et al., 2014).
Antimicrobial Activity
Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide derivatives, including structures similar to the compound of interest, were synthesized and their antimicrobial efficacy was evaluated against various bacterial and fungal strains. These compounds exhibited significant antimicrobial activities, highlighting their potential as new antimicrobial agents (Vanparia et al., 2010).
Anticancer Activity
Research into sulfonamide derivatives has also extended into the domain of cancer treatment. Studies have shown that certain sulfonamide compounds can induce pro-apoptotic effects in cancer cells through the activation of key signaling pathways, offering insights into novel anticancer strategies (Cumaoğlu et al., 2015).
Material Science Applications
In the field of material science, sulfonamide derivatives have been explored for their potential in enhancing the properties of lubricating oils. These compounds have demonstrated significant antioxidant activities, suggesting their utility in improving the performance and longevity of lubricating oils (Habib et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinazolinone derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-13-24-20-11-6-16(25-30(28,29)18-9-4-15(23)5-10-18)12-19(20)21(27)26(13)17-7-2-14(22)3-8-17/h2-12,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUKFAQJDVKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2649415.png)
![N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2649418.png)
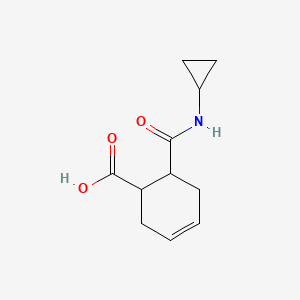
![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)
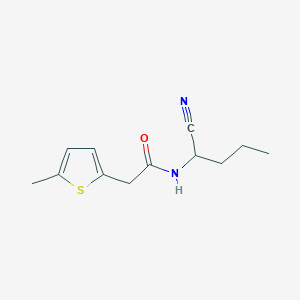
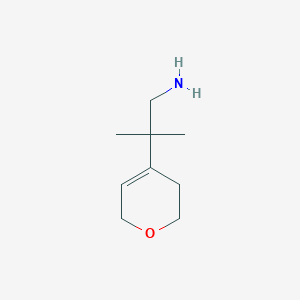
![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2649425.png)

![6-Methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2649428.png)
![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)
